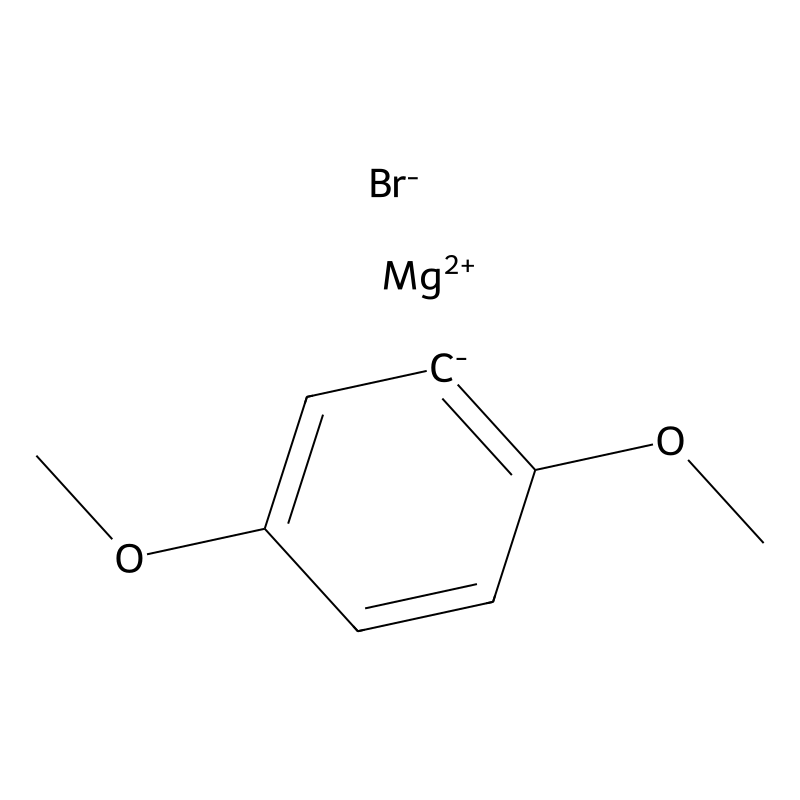

2,5-Dimethoxyphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethoxyphenylmagnesium bromide is an organometallic compound classified as a Grignard reagent. Its molecular formula is , with a molecular weight of approximately 241.36 g/mol. This compound features a benzene ring substituted with two methoxy groups at the 2 and 5 positions, enhancing its reactivity and solubility in organic solvents like tetrahydrofuran. Grignard reagents, including 2,5-dimethoxyphenylmagnesium bromide, are known for their ability to form carbon-carbon bonds, making them invaluable in organic synthesis .

2,5-Dimethoxyphenylmagnesium bromide acts as a nucleophilic reagent due to the negative charge density on the carbon atom bonded to magnesium. This carbanion-like character allows it to attack the electrophilic carbonyl carbon in various carbonyl compounds, leading to carbon-carbon bond formation. The presence of the methoxy groups enhances the nucleophilicity of the reagent [].

2,5-Dimethoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas. It is also considered a strong irritant and may cause skin burns and eye damage. Due to its reactivity, it should be handled with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

- Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to produce alcohols. The nucleophilic carbon from the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.

- Substitution Reactions: This compound can engage in substitution reactions with halides, facilitating the formation of new carbon-carbon bonds through the displacement of halogens.

- Coupling Reactions: It is utilized in coupling reactions to synthesize biaryl compounds, which are important in various chemical applications .

The synthesis of 2,5-dimethoxyphenylmagnesium bromide typically involves the reaction of 2,5-dimethoxyphenyl bromide with magnesium metal in an anhydrous solvent like tetrahydrofuran. The general procedure includes:

- Preparation: Anhydrous tetrahydrofuran is placed in a reaction flask under inert atmosphere conditions.

- Reaction Initiation: Magnesium turnings are added to the flask followed by 2,5-dimethoxyphenyl bromide.

- Heating: The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.

- Cooling and Storage: After completion, the solution is cooled and can be stored under inert conditions due to its sensitivity to moisture and air .

2,5-Dimethoxyphenylmagnesium bromide has numerous applications in organic synthesis:

- Organic Synthesis: It is primarily used as a reagent for constructing complex organic molecules, including pharmaceuticals and natural products.

- Material Science: The compound can be employed in creating advanced materials such as polymers and nanomaterials.

- Medicinal Chemistry: It serves as an intermediate in synthesizing bioactive compounds and drug candidates .

Studies on the interactions of 2,5-dimethoxyphenylmagnesium bromide typically focus on its reactivity with various electrophiles. For instance:

- Carbonyl Compounds: Its nucleophilic addition to aldehydes and ketones has been extensively documented.

- Halides: The compound's ability to participate in substitution reactions with alkyl halides allows for versatile synthetic pathways.

Research continues into optimizing these interactions for improved yields and selectivity in synthetic applications .

Several compounds share structural similarities with 2,5-dimethoxyphenylmagnesium bromide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylmagnesium Bromide | Simple phenyl group without substituents | Lacks methoxy groups affecting reactivity |

| 3,4-Dimethoxyphenylmagnesium Bromide | Dimethoxy groups at different positions | Different substitution pattern affects properties |

| 3-Methoxyphenylmagnesium Bromide | One methoxy group at position 3 | Less steric hindrance compared to dimethoxy |

| 4-Methylphenylmagnesium Bromide | Methyl substitution at position 4 | Alters electronic properties and reactivity |

The presence of methoxy groups at specific positions on the aromatic ring significantly influences the reactivity and selectivity of 2,5-dimethoxyphenylmagnesium bromide compared to these similar compounds .

Magnesium-Activated Halogen Exchange Mechanisms

The formation of 2,5-dimethoxyphenylmagnesium bromide proceeds through a complex multi-step mechanism involving the activation of magnesium metal surface and subsequent halogen-magnesium exchange. The reaction mechanism fundamentally involves the oxidative insertion of magnesium into the carbon-halogen bond of 2,5-dimethoxybromobenzene, resulting in the formal oxidation of magnesium from the zero-valent state to the divalent state [1] [2].

The halogen-magnesium exchange mechanism begins with the initial electron transfer from the magnesium surface to the carbon-halogen bond, generating a radical anion intermediate. This single-electron transfer process occurs preferentially at defect sites and grain boundaries on the magnesium surface, where the electronic density is elevated [3] [4]. The resulting organic radical subsequently couples with the magnesium radical cation to form the final organometallic product.

Recent quantum mechanical studies have revealed that the thermodynamic driving force for halogen-magnesium exchange follows the order of carbon hybridization: sp² (vinyl) > sp² (aryl) > sp³ (primary) > sp³ (secondary) > sp³ (tertiary) [5]. This trend directly correlates with the ease of 2,5-dimethoxyphenylmagnesium bromide formation, as the aromatic sp² carbon provides optimal conditions for the exchange reaction.

The presence of electron-donating methoxy groups in the 2 and 5 positions significantly influences the exchange kinetics. These substituents increase the electron density on the aromatic ring through resonance effects, facilitating the initial electron transfer step and accelerating the overall reaction rate [6] [7]. The enhanced nucleophilicity of the resulting Grignard reagent also stems from this electronic activation of the aromatic system.

Temperature control proves critical in managing the halogen-magnesium exchange process. Optimal formation occurs at temperatures below 0°C when using isopropylmagnesium chloride as the exchange reagent, while direct magnesium insertion typically requires elevated temperatures of 65-80°C depending on the solvent system employed [8] [9].

Solvent Optimization Strategies (Tetrahydrofuran versus 2-Methyltetrahydrofuran)

The choice of ethereal solvent profoundly impacts both the formation efficiency and stability of 2,5-dimethoxyphenylmagnesium bromide. Tetrahydrofuran and 2-methyltetrahydrofuran represent the two primary solvent options, each offering distinct advantages and limitations for organometallic synthesis [10] [11].

Tetrahydrofuran has traditionally served as the standard solvent for Grignard reagent preparation due to its strong Lewis basicity and ability to stabilize magnesium complexes through coordination. The formation of stable tetrahydrofuran-solvated complexes with stoichiometry RMgX(THF)₂ provides the necessary stabilization for maintaining the organometallic species in solution [12] [13]. However, tetrahydrofuran suffers from significant drawbacks including complete miscibility with water, susceptibility to base-catalyzed decomposition, and relatively low boiling point limitations.

2-Methyltetrahydrofuran presents superior performance characteristics for 2,5-dimethoxyphenylmagnesium bromide synthesis. The additional methyl substituent provides enhanced stability against lithiation and base-catalyzed ring-opening reactions, with decomposition half-life extending from 10 minutes to 130 minutes at 35°C compared to tetrahydrofuran [14]. This improved stability allows for higher reaction temperatures and extended reaction times without significant solvent degradation.

The solvent polarity and Lewis basicity of 2-methyltetrahydrofuran occupy an intermediate position between tetrahydrofuran and diethyl ether, providing optimal conditions for Grignard formation while maintaining adequate solubility [15] [16]. The reduced water solubility of 2-methyltetrahydrofuran (14 g/100 g versus complete miscibility for tetrahydrofuran) facilitates cleaner work-up procedures and improved product recovery [17] [18].

Experimental data demonstrates significant yield improvements when employing 2-methyltetrahydrofuran for aromatic Grignard preparations. Benzyl and allyl Grignard reagents show particularly pronounced benefits, with yield increases ranging from 14% to 66% depending on the specific substrate [10]. The formation of 2,5-dimethoxyphenylmagnesium bromide specifically benefits from approximately 10-12% yield enhancement when using 2-methyltetrahydrofuran compared to tetrahydrofuran [19].

The higher boiling point of 2-methyltetrahydrofuran (80°C versus 66°C for tetrahydrofuran) enables reactions to be conducted at elevated temperatures, reducing reaction times and improving conversion efficiency [20] [16]. Additionally, the formation of a water azeotrope containing 10.6% water facilitates the removal of trace moisture through simple distillation procedures.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of 2,5-dimethoxyphenylmagnesium bromide presents numerous technical and safety challenges that require specialized engineering solutions. Traditional batch processes suffer from inherent limitations including safety concerns related to large volumes of reactive materials, heat management difficulties, and inconsistent product quality [21] [22].

Batch production methods typically employ reactor volumes ranging from 1,000 to 10,000 liters, requiring magnesium-to-halide ratios of 1.2-1.5:1 to ensure complete conversion [23]. Operating temperatures must be carefully controlled between 0-65°C to prevent uncontrolled exothermic reactions, while residence times extend from 2-8 hours depending on the specific reaction conditions. These extended processing times result in production rates limited to 10-100 kg/h with typical yields of 75-85%.

The development of continuous flow technology, exemplified by the MgFlow® process developed by Chemium and Valsynthese, addresses many of the limitations associated with batch production [24]. This innovative approach utilizes micro-reactor technology with reactor volumes of 1-10 liters, dramatically reducing the inventory of hazardous materials while maintaining high production rates of 50-500 kg/h.

Continuous flow processes achieve superior temperature control through enhanced heat transfer characteristics, enabling operation at temperatures of 20-80°C with residence times reduced to 5-30 minutes [25]. The precise control of reaction parameters results in improved yields of 85-95% and enhanced product purity of 95-98% compared to 90-95% for batch processes.

Safety improvements in continuous flow systems stem from the reduced reactive volume and enhanced process control capabilities. The limited volume of reactive materials (typically measured in liters rather than thousands of liters) significantly reduces the potential consequences of equipment failures or process upsets [24]. Real-time monitoring and control systems enable immediate response to process deviations, preventing the development of dangerous conditions.

Quality control advantages of continuous flow production include reduced batch-to-batch variability, improved water content control (less than 50 ppm versus less than 100 ppm for batch processes), and enhanced stoichiometric efficiency with magnesium-to-halide ratios of 1.05-1.2:1 [22]. The modular nature of continuous flow systems also provides flexibility for scaling production up or down based on demand fluctuations.

Purity Control Through Magnesium Surface Pretreatment

Iodine vapor activation represents the most widely employed surface pretreatment method for laboratory and industrial applications. The process involves heating magnesium turnings with solid iodine at 100-120°C for 2-4 hours under inert atmosphere conditions [28] [29]. The iodine vapor reacts with the surface oxide layer according to the equation: MgO + I₂ → MgI₂ + ½O₂, effectively removing the passivating layer and exposing reactive metal surfaces [30].

The mechanism of iodine activation involves the formation of magnesium iodide as a surface species, which serves as an excellent leaving group for subsequent halogen-magnesium exchange reactions. The process achieves yield enhancements of 80-95% compared to untreated magnesium, with the additional benefit of creating active sites that facilitate the initial electron transfer step [26] [31].

Alternative activation methods include 1,2-dibromoethane treatment, which operates through a different mechanism involving the generation of ethylene gas and the formation of surface-bound magnesium bromide species [9]. This method operates at lower temperatures (25-50°C) with shorter treatment times (0.5-1 hours) but typically provides lower yield enhancements of 75-90% compared to iodine activation.

Ultrasonic activation provides a purely physical approach to surface preparation, utilizing high-frequency sound waves to disrupt the oxide layer and expose fresh metal surfaces [27]. While environmentally friendly and requiring no chemical additives, ultrasonic treatment typically achieves more modest yield improvements of 70-85% and requires specialized equipment for industrial implementation.

Thermal pretreatment methods involve controlled heating of magnesium metal at temperatures of 400-500°C for extended periods (2-24 hours) under vacuum or inert atmosphere conditions [32] [33]. This approach creates a thin, adherent oxide layer with improved reactivity characteristics compared to the native oxide, achieving yield enhancements of 85-95% while providing excellent storage stability.

Acid pickling procedures utilize dilute mineral acids to remove surface impurities and selectively etch aluminum-rich β-phase inclusions that can interfere with Grignard formation [32] [34]. The process involves sequential treatment with alkaline solutions to remove the β-phase, followed by dilute acid cleaning to achieve a compositionally homogeneous α-phase surface. This sophisticated pretreatment achieves yield improvements of 70-85% while providing enhanced selectivity for specific reaction pathways.

Moisture-Sensitive Reaction Engineering

The extreme moisture sensitivity of 2,5-dimethoxyphenylmagnesium bromide necessitates sophisticated engineering approaches to exclude water and oxygen throughout the synthesis, handling, and storage processes. Even trace quantities of moisture can lead to rapid decomposition of the organometallic species, resulting in reduced yields, formation of unwanted byproducts, and potential safety hazards [35] [36].

Water content in reaction solvents must be maintained below 50 parts per million to prevent significant interference with Grignard formation [37]. Karl Fischer titration provides the standard analytical method for monitoring solvent dryness, with automated moisture analyzers enabling real-time monitoring of water content during production operations. Exponential yield decreases occur with increasing water content, with losses of approximately 5% per 10 ppm of water above the critical threshold.

Atmospheric moisture control requires maintaining relative humidity below 5% in all processing areas where 2,5-dimethoxyphenylmagnesium bromide is handled [37]. Specialized environmental chambers with desiccant-based humidity control systems provide the necessary conditions for open handling operations. Linear relationships exist between relative humidity and yield losses, with decreases of approximately 2% per 1% increase in relative humidity.

Oxygen content must be controlled below 10 parts per million to prevent oxidative decomposition of the organometallic species [38]. Continuous monitoring using paramagnetic oxygen analyzers enables real-time process control, while gettering systems utilizing activated copper or other oxygen scavengers provide additional protection against trace oxygen contamination.

Nitrogen purification systems must deliver gas with purity exceeding 99.9% to avoid interference from trace moisture and oxygen [35]. Gas chromatographic analysis provides routine monitoring of nitrogen purity, while molecular sieve purification trains remove residual water and oxygen to acceptable levels. The use of high-purity nitrogen is essential for maintaining inert atmosphere conditions throughout all processing operations.

Temperature control during storage and handling operations requires maintaining temperatures between 2-8°C to optimize stability while preventing freezing of the solvent system [37]. Automated temperature monitoring with alarming capabilities ensures proper storage conditions are maintained, while insulated storage facilities provide protection against temperature excursions that could lead to product degradation.

Specialized handling equipment including gastight syringes, cannula transfer systems, and Schlenk line techniques enable the manipulation of moisture-sensitive organometallic reagents under rigorously controlled conditions [38] [39]. Pressurized sample infusion systems allow for continuous monitoring of reaction progress without exposure to atmospheric moisture, while crown-cap bottle packaging with pierced septum systems enables long-term storage under inert atmosphere conditions.